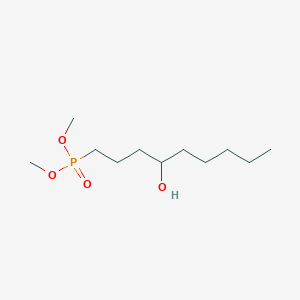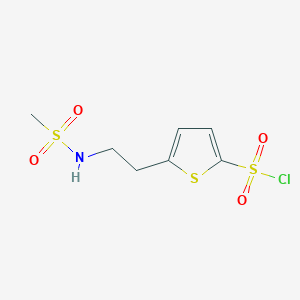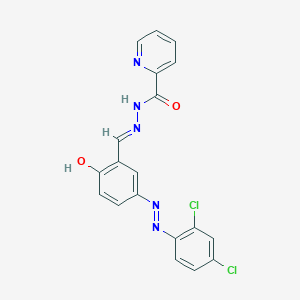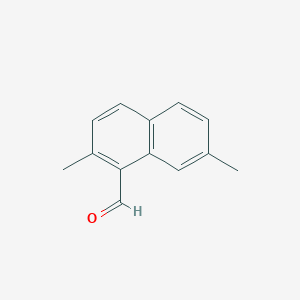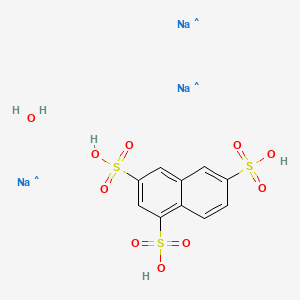
CID 123134558
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalene-1,3,6-trisulfonic acid trisodium salt hydrate, also known as CID 123134558, is a chemical compound with the molecular formula C10H10Na3O10S3 and a molecular weight of 455.33 g/mol . This compound is characterized by its three sulfonic acid groups attached to a naphthalene ring, making it a highly water-soluble anionic chromophore .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of naphthalene-1,3,6-trisulfonic acid trisodium salt hydrate typically involves the sulfonation of naphthalene. This process can be carried out using fuming sulfuric acid (oleum) under controlled temperature conditions to ensure the selective introduction of sulfonic acid groups at the 1, 3, and 6 positions on the naphthalene ring. The reaction is usually followed by neutralization with sodium hydroxide to form the trisodium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors for the sulfonation step, followed by crystallization and purification steps to obtain the final product in its hydrated form. The use of automated systems ensures consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
Naphthalene-1,3,6-trisulfonic acid trisodium salt hydrate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonic acid groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acid derivatives or reduction to form less oxidized sulfur-containing compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used under basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Various substituted naphthalene derivatives.
Oxidation Products: Sulfonic acid derivatives.
Reduction Products: Less oxidized sulfur-containing compounds.
Aplicaciones Científicas De Investigación
Naphthalene-1,3,6-trisulfonic acid trisodium salt hydrate is used in various scientific research applications:
Chemistry: As an anionic chromophore, it is used in the synthesis of dyes and pigments.
Biology: It serves as a staining agent in biological assays.
Medicine: It is investigated for its potential use in drug delivery systems due to its high solubility.
Industry: It is used in the production of detergents and surfactants.
Mecanismo De Acción
The compound exerts its effects primarily through its sulfonic acid groups, which can interact with various molecular targets. These interactions often involve the formation of hydrogen bonds and ionic interactions with proteins and other biomolecules. The pathways involved include the modulation of enzyme activity and the stabilization of protein structures .
Comparación Con Compuestos Similares
Similar Compounds
- Naphthalene-1,3,5-trisulfonic acid trisodium salt
- Naphthalene-2,3,6-trisulfonic acid trisodium salt
- Naphthalene-1,3,7-trisulfonic acid trisodium salt
Uniqueness
Naphthalene-1,3,6-trisulfonic acid trisodium salt hydrate is unique due to its specific sulfonation pattern, which imparts distinct chemical and physical properties. This pattern affects its solubility, reactivity, and interaction with other molecules, making it suitable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C10H10Na3O10S3 |
|---|---|
Peso molecular |
455.4 g/mol |
InChI |
InChI=1S/C10H8O9S3.3Na.H2O/c11-20(12,13)7-1-2-9-6(3-7)4-8(21(14,15)16)5-10(9)22(17,18)19;;;;/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19);;;;1H2 |
Clave InChI |
BMCNZRJPDRPEDI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(C=C2C=C1S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O.O.[Na].[Na].[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl (((1R,3S,4S)-2-azabicyclo[2.2.1]heptan-3-yl)methyl)carbamate](/img/structure/B12826608.png)
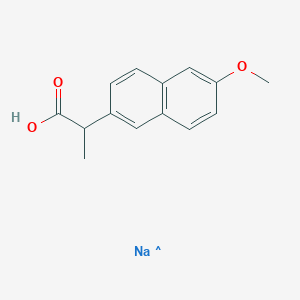

![Thiazolo[4,5-b]pyridine-6-carbonitrile](/img/structure/B12826620.png)
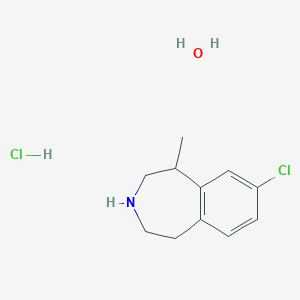
![3-cyclopropyl-7-methyl-6-nitro-2H-benzo[e][1,3]oxazin-4(3H)-one](/img/structure/B12826623.png)
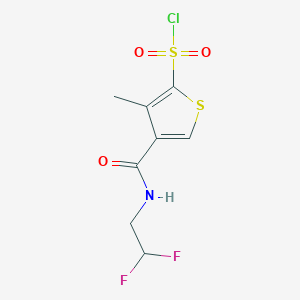
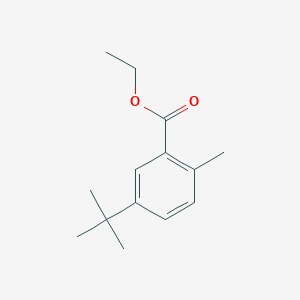
![2-tert-butyl 3-ethyl (1R,3R,4R)-5-oxo-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B12826643.png)
